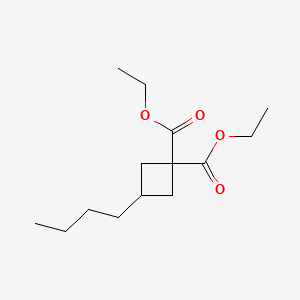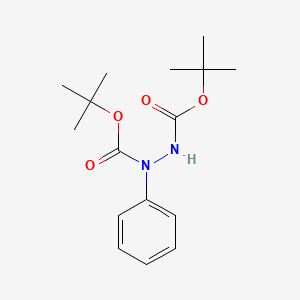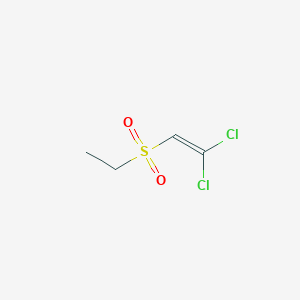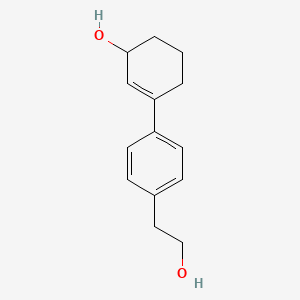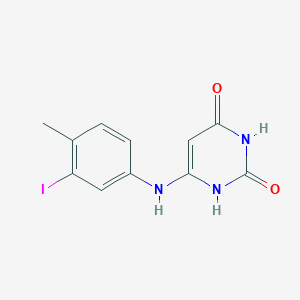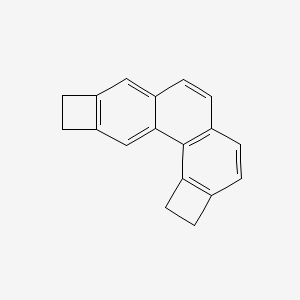
Dicyclobuta(b,g)phenanthrene, 1,2,8,9-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclobuta(b,g)phenanthrene, 1,2,8,9-tetrahydro- is a complex organic compound with the molecular formula C18H14 It is characterized by its unique structure, which includes multiple aromatic rings and four-membered rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclobuta(b,g)phenanthrene, 1,2,8,9-tetrahydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts, high temperatures, and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Dicyclobuta(b,g)phenanthrene, 1,2,8,9-tetrahydro- may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield. The process includes the purification of the final product through techniques such as crystallization, distillation, or chromatography to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclobuta(b,g)phenanthrene, 1,2,8,9-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). The reaction conditions vary depending on the desired transformation, but they often require controlled temperatures, specific solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield quinones or other oxygenated derivatives, while reduction reactions may produce fully saturated hydrocarbons.
Applications De Recherche Scientifique
Dicyclobuta(b,g)phenanthrene, 1,2,8,9-tetrahydro- has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their reactivity.
Biology: Researchers investigate its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of Dicyclobuta(b,g)phenanthrene, 1,2,8,9-tetrahydro- involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to interact with specific enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicyclobuta(b,h)phenanthrene, 1,2,7,8-tetrahydro-: This compound has a similar structure but differs in the position of the hydrogen atoms and the arrangement of the rings.
Phenanthrene: A simpler polycyclic aromatic hydrocarbon with fewer rings and a different arrangement of atoms.
Uniqueness
Dicyclobuta(b,g)phenanthrene, 1,2,8,9-tetrahydro- is unique due to its specific arrangement of aromatic and four-membered rings, which imparts distinctive chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
67237-38-1 |
|---|---|
Formule moléculaire |
C18H14 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
pentacyclo[10.6.0.02,9.03,6.014,17]octadeca-1(18),2(9),3(6),7,10,12,14(17)-heptaene |
InChI |
InChI=1S/C18H14/c1-2-12-3-6-15-9-13-4-5-14(13)10-17(15)18(12)16-8-7-11(1)16/h1-3,6,9-10H,4-5,7-8H2 |
Clé InChI |
JURYTAHXWYUYDV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C1C=CC3=C2C4=CC5=C(CC5)C=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


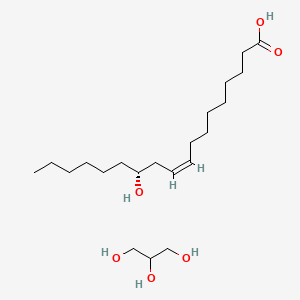
methanone](/img/structure/B14469765.png)
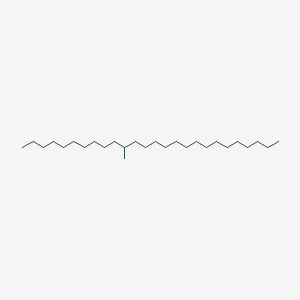
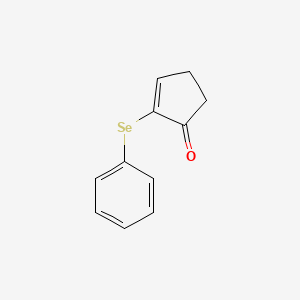
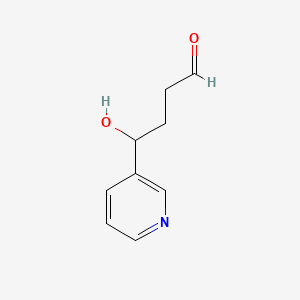
![2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14469791.png)
